N-Decanoylpyrazine-2-carboxamide
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Overview
Description
N-Decanoylpyrazine-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a decanoyl group attached to the nitrogen atom of pyrazine-2-carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Decanoylpyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxamide with decanoic acid or its derivatives. One common method is the use of decanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Pyrazine-2-carboxamide+Decanoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and improved yields. The use of automated flow systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Decanoylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial strains.
Medicine: Research has explored its use in drug development, particularly for its potential anti-tuberculosis properties.
Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials .
Mechanism of Action
The mechanism of action of N-Decanoylpyrazine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Comparison with Similar Compounds
N-Decanoylpyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-Benzylpyrazine-2-carboxamide: This compound has a benzyl group instead of a decanoyl group, which may result in different biological activities and chemical properties.
N-Phenylpyrazine-2-carboxamide:
Pyrazinamide: A well-known anti-tuberculosis drug, pyrazinamide shares the pyrazine-2-carboxamide core but lacks the decanoyl group, leading to distinct pharmacological properties .
This compound stands out due to its unique decanoyl group, which imparts specific chemical and biological characteristics that differentiate it from other pyrazine-2-carboxamide derivatives.
Properties
CAS No. |
135742-55-1 |
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Molecular Formula |
C15H23N3O2 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
N-decanoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-2-3-4-5-6-7-8-9-14(19)18-15(20)13-12-16-10-11-17-13/h10-12H,2-9H2,1H3,(H,18,19,20) |
InChI Key |
PTLIQNXYQFTLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
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